7-Chloro-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-methoxybenzo[d]thiazole
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Overview
Description
The compound “7-Chloro-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-methoxybenzo[d]thiazole” is a complex organic molecule. It contains several functional groups, including a chloro group, a methoxy group, a sulfonyl group, and a piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a thiophene ring, which is a 5-membered ring consisting of four carbon atoms and one sulfur atom. It also includes a piperazine ring, which is a 6-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of several functional groups, it could potentially undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some possible properties could include its melting point, boiling point, density, and solubility .Scientific Research Applications
Antimicrobial Applications
The synthesis of compounds similar to 7-Chloro-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-methoxybenzo[d]thiazole has shown considerable antibacterial activity. For instance, Patel and Agravat (2009) synthesized pyridine derivatives with benzothiazole structures that possessed significant antibacterial properties. Similarly, another study synthesized sulfonylpiperazines based on flavones that exhibited both antioxidant and anticancer efficacies, suggesting potential applications in combating microbial infections and oxidative stress (Patel et al., 2019).
Anticancer Applications
Research into similar compounds has also indicated potential anticancer applications. Turov (2020) found that compounds with a piperazine substituent on the 1,3-thiazole cycle demonstrated effective anticancer activity in vitro against a variety of human tumor cell lines. This suggests that the structural components similar to this compound could be valuable in designing anticancer agents.
Antioxidant Properties
The antioxidant potential of sulfonylpiperazines, especially those derived from flavones, was highlighted in a study by Patel et al. (2019), where certain derivatives showed significant free radical scavenging abilities. This indicates a potential research application of similar compounds in studying oxidative stress and its mitigation, which is relevant in various diseases, including neurodegenerative conditions and cancer.
Synthetic Applications
The compound's intricate structure, involving benzothiazole, piperazine, and sulfonyl groups, may be of interest in synthetic chemistry for the development of novel therapeutic agents or materials with unique properties. Research into similar compounds has led to the synthesis of novel derivatives with potential applications ranging from drug development to materials science.
- Synthesis and antimicrobial studies of new pyridine derivatives (Patel & Agravat, 2009).
- Sulfonylpiperazines based on a flavone as antioxidant and cytotoxic agents (Patel et al., 2019).
- Anticancer evaluation of di- and trifunctional substituted 1,3-thiazoles (Turov, 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-chloro-2-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-4-methoxy-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O3S3/c1-24-11-3-2-10(17)15-14(11)19-16(26-15)20-6-8-21(9-7-20)27(22,23)13-5-4-12(18)25-13/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZOBURFULLWIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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